molecular formula C23H22N2O6 B2386312 methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327172-00-8

methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2386312
CAS No.: 1327172-00-8
M. Wt: 422.437
InChI Key: OXJSPOHSQSDZPP-LVWGJNHUSA-N
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Description

Methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
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Biological Activity

Methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, also known by its CAS number 478482-14-3, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C23H24N2O4C_{23}H_{24}N_{2}O_{4} and a molecular weight of approximately 392.46 g/mol. The compound features a chromene core, which is significant for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number478482-14-3
Molecular FormulaC23H24N2O4
Molecular Weight392.46 g/mol
Purity>90%

Antioxidant Properties

Research indicates that compounds containing the chromene structure exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxyl groups present in the structure may contribute to this antioxidant activity by scavenging free radicals.

Antimicrobial Effects

The antimicrobial activity of chromene derivatives has been documented in several studies. The ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways makes them promising candidates for developing new antimicrobial agents. Future research should focus on evaluating the specific antimicrobial effects of this compound against various pathogens.

Study on Structural Analogues

A study published in the Journal of Medicinal Chemistry evaluated the biological activities of various chromene derivatives, revealing that modifications in the side chains significantly influenced their biological efficacy. The findings suggest that methyl 4-(substituted amino)benzoates could exhibit enhanced activity due to their ability to interact with specific biological targets.

Synergistic Effects with Other Compounds

Research has indicated that combining methyl 4-(substituted amino)benzoates with established drugs may yield synergistic effects. For example, studies involving combinations with miltefosine demonstrated enhanced antileishmanial activity, suggesting that methyl 4-(substituted amino)benzoates could be explored as adjunct therapies in infectious diseases.

Properties

IUPAC Name

methyl 4-[[7-hydroxy-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-29-23(28)14-4-7-16(8-5-14)25-22-19(21(27)24-13-18-3-2-10-30-18)11-15-6-9-17(26)12-20(15)31-22/h4-9,11-12,18,26H,2-3,10,13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJSPOHSQSDZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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